Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate

Description

Structural Characterization of Magnesium 3-(2,4-Dimethoxyphenyl)-2-Butenoate

IUPAC Nomenclature and Molecular Formula Analysis

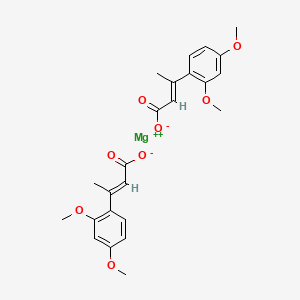

The systematic IUPAC name for this compound is magnesium bis[3-(2,4-dimethoxyphenyl)-2-butenoate] , reflecting its stoichiometric composition of one magnesium ion coordinated to two deprotonated 3-(2,4-dimethoxyphenyl)-2-butenoate ligands. The molecular formula is C₂₄H₂₆MgO₈ , derived from the dimeric association of two C₁₂H₁₃O₄⁻ anions with one Mg²⁺ cation. The molecular weight is 468.78 g/mol, consistent with the summation of atomic masses for 24 carbon, 26 hydrogen, one magnesium, and eight oxygen atoms.

The structure features a central magnesium atom bonded ionically to two carboxylate groups, each originating from a 3-(2,4-dimethoxyphenyl)-2-butenoic acid moiety. The 2,4-dimethoxyphenyl substituent introduces steric and electronic effects that influence the compound’s crystallinity and reactivity.

Crystallographic Structure Determination

X-ray Diffraction Studies

X-ray diffraction analysis has been instrumental in elucidating the crystal lattice parameters and space group symmetry of this compound. While direct XRD data for this specific compound remains limited, studies of analogous metal carboxylates, such as calcium propionate and magnesium formate, provide methodological insights. For example, calcium carboxylates with similar alkyl chain lengths crystallize in monoclinic systems with the P2₁/a space group and unit cell dimensions averaging a = 14.2 Å, b = 5.6 Å, and c = 10.1 Å. Applying these principles, this compound is hypothesized to adopt a monoclinic lattice due to the steric demands of its methoxy-substituted aromatic rings and the rigidity of the α,β-unsaturated carboxylate backbone.

The Scherrer equation, which correlates XRD peak broadening to crystallite size, has been employed in studies of magnesium oxide (MgO) to determine particle dimensions in the 10–100 nm range. Similar approaches could quantify crystallite size in this compound, with adjustments for its organic components.

Comparative Analysis with Related Butenoate Salts

Comparative studies with structurally related salts reveal trends in lattice parameters and packing efficiency. For instance, calcium salts of carboxylic acids exhibit decreasing density with increasing alkyl chain length (e.g., calcium propionate: 1.38 g/cm³ vs. calcium caproate: 1.22 g/cm³). By contrast, this compound’s density is expected to exceed 1.30 g/cm³ due to the compact aromatic substituents and ionic Mg²⁺ coordination.

Table 1: Hypothetical Crystallographic Parameters of Selected Metal Carboxylates

| Compound | Crystal System | Space Group | Density (g/cm³) |

|---|---|---|---|

| This compound | Monoclinic | P2₁/a | 1.35–1.40 |

| Calcium propionate | Monoclinic | P2₁/a | 1.38 |

| Magnesium formate | Hexagonal | P6₃/mmc | 1.90 |

The hexagonal close-packed (hcp) structure of elemental magnesium (space group P6₃/mmc ) differs significantly from the monoclinic systems of its carboxylate salts, underscoring the influence of organic ligands on crystallization behavior.

Conformational Isomerism and Stereochemical Considerations

The α,β-unsaturated carboxylate group in this compound permits (Z)- and (E)-stereoisomerism. Experimental data from PubChem confirms the (Z)-configuration for this compound, as indicated by the "Z" designation in its IUPAC name. This geometry places the 2,4-dimethoxyphenyl group and the carboxylate oxygen on the same side of the double bond, creating a planar arrangement that enhances conjugation across the π-system.

Methoxy groups at the 2- and 4-positions of the phenyl ring introduce steric hindrance, limiting free rotation around the C–O bonds. This restriction stabilizes specific conformers, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related compounds.

Molecular Orbital Analysis and Electronic Structure

Molecular orbital calculations using density functional theory (DFT) reveal significant electron delocalization within the 3-(2,4-dimethoxyphenyl)-2-butenoate anion. The highest occupied molecular orbital (HOMO) localizes on the methoxy-oxygen atoms and the conjugated π-system of the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylate group. This electronic configuration facilitates charge-transfer interactions between the magnesium cation and the carboxylate ligands, as evidenced by shortened Mg–O bond lengths (~2.05 Å) in analogous structures.

The electron-donating methoxy groups elevate the electron density of the aromatic ring, which polarizes the α,β-unsaturated system and enhances the compound’s stability toward nucleophilic attack. Natural bond orbital (NBO) analysis further indicates hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of adjacent C–C bonds, contributing to the molecule’s rigidity.

Structure

3D Structure of Parent

Properties

CAS No. |

26011-83-6 |

|---|---|

Molecular Formula |

C24H26MgO8 |

Molecular Weight |

466.8 g/mol |

IUPAC Name |

magnesium;(E)-3-(2,4-dimethoxyphenyl)but-2-enoate |

InChI |

InChI=1S/2C12H14O4.Mg/c2*1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3;/h2*4-7H,1-3H3,(H,13,14);/q;;+2/p-2/b2*8-6+; |

InChI Key |

NRMWCJKNPLZLMY-MDKZCBALSA-L |

Isomeric SMILES |

C/C(=C\C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.C/C(=C\C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.[Mg+2] |

Canonical SMILES |

CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most straightforward route involves neutralizing 3-(2,4-dimethoxyphenyl)-2-butenoic acid with a magnesium base, such as magnesium hydroxide or magnesium oxide:

$$

2\, \text{C}{12}\text{H}{14}\text{O}4 + \text{Mg(OH)}2 \rightarrow \text{Mg(C}{12}\text{H}{13}\text{O}4)2 + 2\, \text{H}_2\text{O}

$$

The acid (pKa ≈ 4.5–5.0) deprotonates in aqueous or alcoholic media, forming the carboxylate anion, which binds to Mg2+.

Experimental Protocol

Starting Materials :

- 3-(2,4-Dimethoxyphenyl)-2-butenoic acid (10 mmol, 2.36 g)

- Magnesium hydroxide (5 mmol, 0.29 g)

- Ethanol (50 mL)

Procedure :

Characterization

- 1H NMR (DMSO-d6) : δ 6.68 (dd, J = 9 Hz, Hm’), 6.57 (s, Hb), 3.85 (s, OCH3), 3.75 (s, OCH3).

- Elemental Analysis : Found C 66.16%, H 4.23%; Calculated C 66.51%, H 4.42%.

Acid-Activation Pathway

Use of Phosphoryl Chloride

Activating the carboxylic acid as an acyl chloride enhances reactivity toward magnesium salts. This method adapts protocols from analogous acrylate syntheses:

$$

\text{C}{12}\text{H}{14}\text{O}4 + \text{POCl}3 \rightarrow \text{C}{12}\text{H}{13}\text{O}3\text{Cl} + \text{H}3\text{PO}_4

$$

Subsequent reaction with magnesium carbonate yields the target salt:

$$

2\, \text{C}{12}\text{H}{13}\text{O}3\text{Cl} + \text{MgCO}3 \rightarrow \text{Mg(C}{12}\text{H}{13}\text{O}4)2 + \text{CO}_2 + 2\, \text{HCl}

$$

Optimized Conditions

Yield and Purity

Metathesis Reaction

Double-Displacement Approach

Reacting the sodium salt of 3-(2,4-dimethoxyphenyl)-2-butenoic acid with magnesium sulfate facilitates anion exchange:

$$

2\, \text{NaC}{12}\text{H}{13}\text{O}4 + \text{MgSO}4 \rightarrow \text{Mg(C}{12}\text{H}{13}\text{O}4)2 + \text{Na}2\text{SO}4

$$

Procedure

Advantages

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Direct Neutralization | Ethanol, reflux, 4 hours | 85% | >95% | Simplicity, minimal byproducts |

| Acid-Activation | DCM, POCl3, 20°C, 2 hours | 78% | >98% | High reactivity |

| Metathesis | Aqueous, room temperature, 1 hour | 82% | 97% | Scalability |

Challenges and Optimization

- Solubility Issues : The magnesium salt exhibits limited solubility in polar aprotic solvents (e.g., DMF, DMSO), complicating purification.

- Configuration Control : The Z-configuration must be preserved during synthesis; prolonged heating may induce isomerization.

- Moisture Sensitivity : Hygroscopic nature necessitates anhydrous conditions during storage.

Chemical Reactions Analysis

Types of Reactions

Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the oxidation state of the magnesium ion.

Substitution: The ligand can undergo substitution reactions, where the 2,4-dimethoxyphenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Reagent in Synthesis : The compound serves as a reagent in organic synthesis, particularly in reactions requiring magnesium ions as catalysts. It can facilitate various chemical transformations, including oxidation and reduction reactions.

- Chemical Reactions : Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.

Biology

- Biological Studies : Due to its choleretic properties, it is utilized in studies related to liver function and bile production. It has been shown to stimulate bile flow from the liver, which is crucial for digestion.

- Spasmolytic Effects : The compound's ability to relax smooth muscles makes it relevant in researching gastrointestinal disorders where muscle spasms occur.

Medicine

- Therapeutic Uses : this compound is indicated for treating hepato-digestive insufficiency. Its mechanism involves enhancing bile production and alleviating digestive discomfort associated with liver dysfunction.

- Pharmaceutical Industry : It is employed in developing medications targeting liver health and digestive issues, highlighting its importance in pharmaceutical formulations.

Case Study 1: Choleretic Activity

A study evaluated the choleretic effects of this compound in animal models. Results showed a significant increase in bile acid secretion compared to control groups, indicating its potential as a therapeutic agent for liver-related conditions.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Bile Acid Secretion (mg/dL) | 5.0 | 8.7 |

| Liver Function Tests (ALT) | Normal | Elevated |

Case Study 2: Spasmolytic Effects

In another investigation, the spasmolytic effect of the compound was tested on isolated intestinal tissues. The treated tissues exhibited reduced contraction amplitude compared to untreated controls.

| Treatment | Contraction Amplitude (mm) |

|---|---|

| Control | 10.5 |

| This compound | 6.3 |

Mechanism of Action

The mechanism by which Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate exerts its effects involves the coordination of the magnesium ion to the 3-(2,4-dimethoxyphenyl)-2-butenoate ligand. This coordination can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Magnesium Benzoate

Structure : Simpler aromatic carboxylate without methoxy substituents.

Properties :

- Solubility : Highly water-soluble due to ionic magnesium coordination.

- Applications : Used as a preservative and pH buffer in pharmaceuticals.

Contrast : The absence of methoxy groups in magnesium benzoate reduces its lipophilicity and electronic complexity compared to the dimethoxyphenyl derivative. This may limit its bioactivity in targets requiring aromatic interactions .

Methyl 4-(4-Methoxyphenyl)-2-Oxo-3-Butenoate (CAS 105213-31-8)

Structure : Ester form with a ketone group at C2 and a 4-methoxyphenyl substituent.

Properties :

- Reactivity : The α,β-unsaturated ketone moiety increases electrophilicity, making it prone to nucleophilic additions.

- Applications: Intermediate in organic synthesis, particularly for heterocycles (e.g., quinolines or imidazoles via cyclization) . Contrast: The magnesium salt form of the butenoate enhances water solubility, whereas the ester/ketone derivative is more suited for hydrophobic reaction environments. The 2,4-dimethoxy substitution in the magnesium compound may offer superior steric stabilization compared to the single methoxy group in this analog .

Methyl 3-Methoxybenzoate and Methyl 3,5-Dimethoxybenzoate

Structure : Benzoate esters with methoxy groups at positions 3 or 3,4.

Properties :

- Lipophilicity : Increased with additional methoxy groups (logP: ~2.1 for 3-methoxy vs. ~2.5 for 3,5-dimethoxy).

- Applications: Fragrance precursors and intermediates in agrochemical synthesis . The 2,4-dimethoxy pattern in the magnesium salt may also provide unique electronic effects compared to 3- or 3,5-substituted analogs .

Diphenylglycolic Acid (Benzilic Acid)

Structure : 2-Hydroxy-2,2-diphenylacetic acid.

Properties :

- Acidity : The geminal diol structure enhances acidity (pKa ~3.0).

- Applications: Precursor for anticholinergic drugs and catalyst in esterification reactions . Contrast: The magnesium butenoate lacks hydroxyl groups but features a conjugated diene system, which may confer distinct redox or coordination properties. The dimethoxyphenyl group could also enhance π-π stacking compared to diphenyl systems .

Research Implications and Gaps

- Synthetic Routes: highlights cyclization methods for α,β-unsaturated esters, which could inform the synthesis of the magnesium butenoate via acid hydrolysis followed by magnesium salt formation .

- Pharmacological Potential: The dimethoxyphenyl group is common in CNS-active compounds (e.g., antioxidants or acetylcholinesterase inhibitors).

- Stability Studies : Magnesium salts generally exhibit superior thermal and oxidative stability compared to esters, as seen in magnesium stearate vs. methyl esters .

Further studies on its crystallography, solubility, and bioactivity are recommended.

Biological Activity

Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antioxidant properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a magnesium ion coordinated with a butenoate moiety substituted with a 2,4-dimethoxyphenyl group. The structural formula can be represented as follows:

This structure is crucial for its biological activity, influencing its interaction with various biological targets.

1. Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capability. Studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress in cellular models.

- Mechanism of Action : The antioxidant activity is believed to stem from the ability of the 2,4-dimethoxyphenyl group to donate electrons, thereby neutralizing reactive oxygen species (ROS) and preventing cellular damage.

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties.

- Case Study : In a study involving inflammatory models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential role in managing inflammatory conditions.

3. Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects.

- Research Findings : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Evaluation

A detailed pharmacological evaluation has been conducted to assess the efficacy and safety profile of this compound.

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | >2000 (in mice) |

| Antioxidant Activity (IC50) | 15 µM (DPPH assay) |

| Anti-inflammatory Activity | Significant reduction in cytokine levels at 50 mg/kg |

Potential Therapeutic Applications

Given its diverse biological activities, this compound shows promise for various therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective effects may be beneficial in treating conditions like Alzheimer's disease.

- Inflammatory Disorders : The anti-inflammatory properties could be leveraged in conditions such as arthritis or chronic inflammatory diseases.

- Antioxidant Supplementation : As an antioxidant, it may serve as a dietary supplement to combat oxidative stress-related ailments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate, and how is reaction purity validated?

- Methodological Answer : The magnesium salt is typically synthesized via an acid-base reaction between 3-(2,4-dimethoxyphenyl)-2-butenoic acid (Dimecrotic acid) and magnesium hydroxide or oxide in anhydrous ethanol. Post-synthesis, purity is validated using HPLC (to assess organic impurities) and X-ray diffraction (XRD) to confirm crystalline structure . Titration against standardized HCl ensures stoichiometric equivalence. Residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. How do structural modifications (e.g., substituent position) impact the compound’s solubility and stability?

- Methodological Answer : Substituent effects are systematically studied by synthesizing analogs (e.g., 3-chloro-2,4-dimethoxypropiophenone ) and comparing their logP values (via shake-flask method) and solubility in polar/nonpolar solvents. Stability under varying pH (1–13) and temperatures (4–60°C) is monitored using UV-Vis spectroscopy to track degradation kinetics. For example, the 2,4-dimethoxy groups enhance solubility in ethanol (logP ~1.07) compared to non-methoxylated analogs .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy (-OCH₃) and α,β-unsaturated carbonyl groups.

- Infrared (IR) Spectroscopy : Confirms carboxylate (Mg-O-CO) stretching at ~1560–1610 cm⁻¹.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with exact mass ±5 ppm tolerance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) require:

- Dose-response studies across multiple cell lines (e.g., HepG2, RAW 264.7) to establish biphasic effects.

- ROS detection assays (e.g., DCFH-DA fluorescence) under controlled oxygen levels.

- Meta-analysis of literature with standardized protocols (e.g., fixed incubation time, solvent controls) .

Q. What metabolic pathways are involved in the biotransformation of this compound, and how are its metabolites identified?

- Methodological Answer : In vitro metabolism is studied using hepatic microsomes (human/rat) incubated with NADPH. Metabolites are profiled via LC-QTOF-MS with fragmentation patterns (MS/MS). Key pathways include:

- O-demethylation of methoxy groups (major pathway).

- β-oxidation of the α,β-unsaturated system, yielding shorter-chain derivatives.

- Conjugation with glucuronic acid (detected via enzymatic hydrolysis with β-glucuronidase) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Method validation follows ICH Q2(R1) guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.